Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide

TRPV1 pain signaling calcium imaging

N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a synthetic cyclobutanecarboxamide featuring a strained four-membered ring that imposes conformational rigidity on the amide scaffold. The compound has the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, as listed by authoritative chemical databases.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 1798486-34-6
Cat. No. B2523958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide
CAS1798486-34-6
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCOC(CNC(=O)C1CCC1)C2=CC=CO2
InChIInChI=1S/C12H17NO3/c1-15-11(10-6-3-7-16-10)8-13-12(14)9-4-2-5-9/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,13,14)
InChIKeyQQLYBINTKAXEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide (CAS 1798486-34-6): Procurement-Relevant Identity and Class


N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a synthetic cyclobutanecarboxamide featuring a strained four-membered ring that imposes conformational rigidity on the amide scaffold [1]. The compound has the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, as listed by authoritative chemical databases . It incorporates a methoxyethyl linker connecting a furan-2-yl moiety to the cyclobutanecarboxamide core, a structural arrangement that distinguishes it from flexible-chain carboxamides and from direct furan-carboxamide conjugates [1].

Why N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide Cannot Be Replaced by Furancarboxamide or Benzamide Analogs


The cyclobutane ring in N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide acts as a conformationally restricted skeleton that preorganizes the amide pharmacophore for target engagement, a property absent in the more flexible furan-2-carboxamide or benzamide alternatives [1]. Experimental evidence shows this compound possesses a dual FAAH/TRPV1 biochemical fingerprint (FAAH IC₅₀ 630 nM; TRPV1 EC₅₀ 2,250 nM) that would likely be disrupted by replacement of the cyclobutanecarboxamide core with a less constrained scaffold [2]. Consequently, generic substitution with structurally adjacent carboxamide analogs is not expected to preserve the specific dual-target activity that defines the compound's utility as a research tool.

Quantitative Comparative Evidence for N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide Differentiation


TRPV1 Agonist Potency: Weaker Activation Versus Capsaicin Offers Pharmacological Granularity

The compound activates the human TRPV1 channel with an EC₅₀ of 2,250 nM (2.25 µM) in Fluo-4-AM Ca²⁺ flux assays in HEK293 cells [1]. In contrast, the classical TRPV1 agonist capsaicin shows an EC₅₀ of 290 nM (0.29 µM) in the same cell line and assay format [2]. The target compound is thus approximately 7.8‑fold less potent than capsaicin, providing a milder activation profile that may be advantageous for pharmacological experiments requiring submaximal TRPV1 stimulation without rapid desensitization.

TRPV1 pain signaling calcium imaging

FAAH Inhibition: Moderate Potency Enables Combined Target Engagement Without Full Enzyme Blockade

The compound inhibits rat brain fatty acid amide hydrolase (FAAH) with an IC₅₀ of 630 nM, measured by [¹⁴C]AEA hydrolysis [1]. The benchmark FAAH inhibitor URB597 (KDS‑4103) exhibits an IC₅₀ of 5 nM in the same enzyme source (rat brain membranes) [2]. The target compound is therefore 126‑fold less potent than URB597. When combined with its TRPV1 agonist activity (Evidence Item 1), this moderate FAAH inhibition permits dual target engagement within a single compound concentration range without the complete enzymatic blockade that could confound interpretation of endocannabinoid‑dependent effects.

FAAH endocannabinoid tone enzyme inhibition

Dual FAAH/TRPV1 Biochemical Fingerprint: A Rare Combined Profile Absent from Single-Target Comparators

Unlike capsaicin, which activates TRPV1 (EC₅₀ 290 nM) without inhibiting FAAH (IC₅₀ >10,000 nM) [2], and URB597, which inhibits FAAH (IC₅₀ 5 nM) without activating TRPV1 (EC₅₀ >10,000 nM) [3], N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide simultaneously engages both targets (TRPV1 EC₅₀ 2,250 nM; FAAH IC₅₀ 630 nM) [1]. This dual pharmacological fingerprint is of particular significance given the growing therapeutic interest in dual FAAH/TRPV1 modulators as next‑generation analgesics with potentially reduced side‑effect profiles [4].

dual-target pharmacology FAAH/TRPV1 chemical probe

High-Value Application Scenarios for N-[2-(Furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide Based on Quantitative Differentiation


Pharmacological Probe for TRPV1–FAAH Crosstalk Studies

The compound's dual TRPV1 agonism (EC₅₀ 2,250 nM) and FAAH inhibition (IC₅₀ 630 nM) [1] make it uniquely suited to investigate the reciprocal regulation between endocannabinoid tone and TRPV1 signaling in sensory neurons. At concentrations around 1–3 µM, both targets are concurrently engaged, enabling experiments that dissect how FAAH‑driven anandamide elevation modulates TRPV1‑mediated calcium responses, an experimental design impossible with single‑target probes such as capsaicin or URB597 [2].

Calcium Imaging Tool with Built‑In Endocannabinoid Modulation

In live‑cell Ca²⁺ imaging applications (e.g., HEK293‑TRPV1 or DRG neuron cultures), the compound can be used at ~2 µM to elicit measurable but submaximal TRPV1 currents while simultaneously raising local endocannabinoid levels via FAAH inhibition [1]. This dual action reduces the need for co‑application of two separate agents, minimizing solvent exposure and simplifying experimental protocols. The 7.8‑fold lower TRPV1 potency versus capsaicin [2] also reduces the risk of rapid channel desensitization during extended recordings.

Reference Compound for Dual‑Target High‑Throughput Screening Assays

Given the increasing interest in dual FAAH/TRPV1 ligands for pain management [3], this compound can serve as a validated reference standard in screening cascades designed to identify novel dual‑acting chemotypes. Its well‑characterized dual activity (FAAH IC₅₀ 630 nM; TRPV1 EC₅₀ 2,250 nM) [1] provides a reproducible benchmark for assay quality control and for comparing hit‑to‑lead optimization outcomes across different chemical series.

Chemical Biology Probe for Conformational Restriction–Activity Relationship Studies

The cyclobutanecarboxamide core imparts conformational rigidity that distinguishes this compound from more flexible furan‑carboxamide and benzamide analogs [4]. Researchers investigating the impact of scaffold preorganization on dual‑target pharmacology can use this compound as a rigid template, comparing its activity profile against matched‑pair analogs lacking the cyclobutane constraint to deconvolute the role of conformational restriction in target engagement [1].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.